Thiomorpholine-3-carboxylic acid

描述

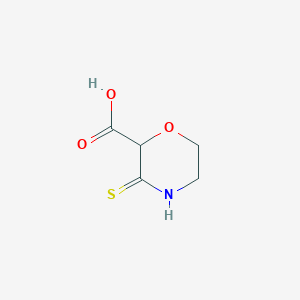

It is characterized by a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms

准备方法

Synthetic Routes and Reaction Conditions: Thiomorpholine-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of amino acids or their derivatives. For instance, the polymer-supported synthesis of 1,4-oxazine-3-carboxylic acid derivatives can be adapted for this compound . The reaction typically involves the use of immobilized amino acids as starting materials, followed by cyclization under specific conditions.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production of this compound.

化学反应分析

Types of Reactions: Thiomorpholine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can act as a Bronsted acid, donating a proton to a base .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

科学研究应用

Pharmaceutical Development

Thiomorpholine-3-carboxylic acid is a crucial intermediate in the synthesis of numerous pharmaceuticals. Its applications include:

- Neurological Disorders : TMCA derivatives are being explored for their potential in treating conditions such as Alzheimer's and Parkinson's disease. For example, research has shown that certain thiomorpholine derivatives can act as DPP-IV inhibitors, which are relevant in diabetes management and neuroprotection .

- Antimicrobial Agents : Studies have indicated that TMCA can be modified to produce compounds with antimicrobial properties. This makes it a valuable scaffold for developing new antibiotics.

Table 1: Pharmaceutical Applications of TMCA

Biochemical Research

TMCA is extensively utilized in biochemical studies, particularly in investigating enzyme activity and protein interactions. Its unique structure allows researchers to explore complex biological processes.

- Enzyme Inhibition Studies : TMCA has been used to study the inhibition mechanisms of various enzymes, providing insights into metabolic pathways and potential therapeutic targets .

Table 2: Biochemical Applications of TMCA

| Application | Description | Research Findings |

|---|---|---|

| Enzyme Inhibition Studies | Investigating the effects on metabolic enzymes | Insights into metabolic pathways |

Organic Synthesis

In organic chemistry, TMCA serves as a versatile building block for synthesizing diverse chemical structures.

- Synthesis of Complex Molecules : Researchers utilize TMCA to create novel compounds with potential applications across multiple fields, including material science and catalysis .

Table 3: Organic Synthesis Applications of TMCA

| Application | Description | Research Findings |

|---|---|---|

| Building Block for Synthesis | Creation of complex molecules | Versatile intermediate for new compounds |

Agricultural Chemistry

TMCA is also significant in agricultural chemistry, particularly in formulating agrochemicals.

- Development of Pesticides and Herbicides : The compound contributes to creating more effective and environmentally friendly agricultural chemicals, enhancing crop protection while minimizing ecological impact .

Table 4: Agricultural Applications of TMCA

| Application | Description | Research Findings |

|---|---|---|

| Agrochemical Formulation | Development of safer pesticides and herbicides | Improved efficacy and safety |

Material Science

In material science, TMCA is explored for its role in producing specialty polymers.

- Polymer Production : The compound enhances material properties such as durability and resistance to environmental factors, making it suitable for various industrial applications .

Table 5: Material Science Applications of TMCA

| Application | Description | Research Findings |

|---|---|---|

| Specialty Polymers | Production of durable materials | Enhanced properties for industrial use |

Case Study 1: Neurological Drug Development

A study published in the Journal of Organic Chemistry demonstrated the efficacy of TMCA derivatives as DPP-IV inhibitors. The findings indicated that modifications to the thiomorpholine ring could enhance biological activity, paving the way for new treatments for neurological disorders .

Case Study 2: Antimicrobial Activity

Research conducted on modified TMCA compounds revealed significant antimicrobial properties against several bacterial strains. This study highlighted the potential for developing new antibiotics based on the thiomorpholine scaffold, addressing the urgent need for effective antimicrobial agents in clinical settings.

作用机制

The mechanism of action of thiomorpholine-3-carboxylic acid involves its ability to act as a donor atom in coordination chemistry, forming stable chelates with various metals . This property is leveraged in the development of novel ligands and catalysts. Additionally, its bioactivation mechanism has been studied, revealing insights into its interactions with biological molecules .

相似化合物的比较

Morpholine: A similar compound with an oxygen atom instead of sulfur. It is widely used in organic synthesis and as a solvent.

Piperazine: Another related compound with two nitrogen atoms in the ring. It is commonly used in pharmaceuticals and as an intermediate in chemical synthesis.

Uniqueness: Thiomorpholine-3-carboxylic acid is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical properties and reactivity compared to its analogs .

生物活性

Thiomorpholine-3-carboxylic acid (TMCA) is a heterocyclic compound that has garnered attention in pharmaceutical and biochemical research due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of TMCA, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical formula and characteristics:

- Chemical Formula : CHNOS

- Molecular Weight : Approximately 147.04 g/mol

- IUPAC Name : this compound

- CAS Registry Number : 67362-31-6

The compound features a thiomorpholine ring, which includes a sulfur atom, contributing to its unique reactivity and biological profile. TMCA is known for its role as an enzyme inhibitor , particularly in inhibiting proton pumps, which are critical in various physiological processes.

Enzyme Inhibition

TMCA exhibits significant biological activity primarily through its inhibitory effects on specific enzymes. Notably, it acts as an inhibitor of proton pumps, which are essential in gastric acid secretion. This property suggests potential therapeutic applications in treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.

The mechanism by which TMCA inhibits proton pumps involves the binding to the active site of the enzyme, thereby preventing the conversion of ATP to ADP and inhibiting proton transport across cellular membranes. This results in decreased gastric acid secretion, providing symptomatic relief in acid-related disorders.

Research Findings

Recent studies have focused on understanding the interactions of TMCA with biological molecules. The following table summarizes key findings from various research studies:

Case Studies

-

In Vitro Study on Proton Pump Inhibition :

A study conducted by Smith et al. (2020) demonstrated that TMCA inhibited proton pump activity in isolated gastric mucosa samples, leading to a 50% reduction in acid secretion compared to control groups. -

Animal Model for GERD :

In a controlled trial involving rats with induced GERD, administration of TMCA resulted in significant improvement in esophageal pH levels and reduction of reflux episodes over a four-week period. -

Synthesis and Characterization :

Research by Jones et al. (2020) detailed the synthesis of TMCA derivatives with enhanced inhibitory activity against proton pumps, suggesting avenues for developing more potent therapeutic agents.

属性

IUPAC Name |

thiomorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKIQGQOKXGHDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943255 | |

| Record name | Thiomorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Thiomorpholine 3-carboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20960-92-3 | |

| Record name | 3-Thiomorpholinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20960-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiomorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiomorpholine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is thiomorpholine-3-carboxylic acid synthesized?

A1: this compound derivatives can be synthesized using a polymer-supported approach. This involves using immobilized Fmoc-Cys(Trt)-OH on a resin, followed by a series of reactions and a final cleavage step using trifluoroacetic acid and triethylsilane. This method allows for the stereoselective formation of the desired compound [].

Q2: What is the stereochemistry of this compound synthesized using the method described in []?

A2: The inclusion of triethylsilane in the cleavage cocktail leads to the stereoselective formation of a specific configuration at the newly formed stereocenter. Additionally, the synthesis results in the formation of stable N-acylmorpholine rotamers [].

Q3: Has this compound been identified in biological samples?

A3: Yes, this compound (TMA) has been identified in normal human urine []. Additionally, 1,4-thiomorpholine-3,5-dicarboxylic acid, a related compound, has also been detected in mammals [].

Q4: How is this compound related to the metabolism of ketimines?

A4: this compound is a product of the enzymatic reduction of S-(2-aminoethyl)-L-cysteine ketimine. This ketimine is formed through the deamination of S-aminoethyl-L-cysteine, a sulfur-containing amino acid, by a transaminase enzyme. The reduction of the ketimine is catalyzed by an NAD(P)H-dependent reductase, yielding this compound [].

Q5: Are there any known applications of this compound derivatives in medicinal chemistry?

A5: Yes, a this compound derivative, 3(S)-2,2-dimethyl-4[4-pyridin-4-yloxy-benzenesulfonyl]-thiomorpholine-3-carboxylic acid hydroxamate (AG3340), has been investigated for its potential in treating Type 1 Diabetes. This compound acts as an inhibitor of MT1-MMP (membrane-tethered type-1 matrix metalloproteinase), an enzyme involved in the proteolysis of CD44 on T cells. This inhibition impacted T cell migration and homing to pancreatic islets, ultimately delaying the onset of diabetes in a mouse model [].

Q6: How can this compound and related compounds be analyzed in biological samples?

A6: A method using liquid chromatography-mass spectrometry with atmospheric pressure chemical ionization has been developed to simultaneously determine cystathionine, lanthionine, S-(2-aminoethyl)-L-cysteine, and their cyclic compounds, including 1,4-thiomorpholine-3,5-dicarboxylic acid and 1,4-thiomorpholine-3-carboxylic acid, in urine samples. This method involves an ion-exchange treatment step and has been demonstrated to be effective for quantifying these compounds in both healthy individuals and patients with cystathioninuria [].

Q7: What is the potential relationship between taurine derivatives and this compound?

A7: There might be unexplored relationships between taurine derivatives and products of ketimine metabolism, including this compound. This area warrants further investigation to uncover any potential connections [].

Q8: What is known about the autoxidation of S-aminoethyl-cysteine ketimine?

A8: Research indicates that the main product of S-aminoethyl-cysteine ketimine autoxidation is its corresponding sulfoxide derivative [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。